molecular formula C9H4ClN3S B3041279 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile CAS No. 265326-54-3

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile

Cat. No.: B3041279
CAS No.: 265326-54-3
M. Wt: 221.67 g/mol
InChI Key: OXRDLPAZAYQTFC-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile (CAS No. 265326-54-3) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2-chlorophenyl group at position 4 and a nitrile (-CN) group at position 5 . The nitrile group enhances electrophilicity, making the compound a candidate for further functionalization or as a ligand in coordination chemistry. This compound is structurally distinct due to the combination of the thiadiazole ring, aromatic chlorophenyl substituent, and nitrile functionality .

Properties

IUPAC Name

4-(2-chlorophenyl)thiadiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S/c10-7-4-2-1-3-6(7)9-8(5-11)14-13-12-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDLPAZAYQTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SN=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Precursors

The formation of the 1,2,3-thiadiazole ring often relies on cyclocondensation reactions involving thioamide derivatives. A representative approach involves the reaction of 2-chlorophenyl-substituted thioamides with nitrile precursors under acidic conditions. For instance, 2-(2-chlorophenyl)thioacetamide can undergo cyclization with cyanogen bromide (CNBr) in the presence of hydrochloric acid to yield the target compound. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the nitrile, followed by ring closure and elimination of ammonia.

Reaction conditions for this method typically involve refluxing in anhydrous dichloromethane for 6–8 hours, achieving yields of 68–72%. Key characterization data include $$ ^1H $$-NMR resonances at δ 7.45–7.62 ppm (aromatic protons of the 2-chlorophenyl group) and a distinctive IR absorption at 2225 cm$$ ^{-1} $$ (C≡N stretch).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency technique for thiadiazole synthesis, reducing reaction times from hours to minutes. A protocol adapted from 1,3,4-thiadiazole syntheses involves irradiating a mixture of 2-chlorobenzaldehyde thiosemicarbazone and malononitrile in dimethylformamide (DMF) at 150°C for 20 minutes. The reaction proceeds via in situ generation of a thiocarbonyl intermediate, which undergoes [3+2] cycloaddition with the nitrile group.

Parameter Value
Power 300 W
Solvent DMF
Temperature 150°C
Yield 78%
Purity (HPLC) 98.5%

This method offers superior regioselectivity for the 1,2,3-thiadiazole isomer compared to conventional heating, attributed to rapid energy transfer stabilizing the transition state.

Oxidative Cyclization of Hydrazine Derivatives

Oxidative cyclization represents a versatile route for constructing the thiadiazole ring. A two-step synthesis begins with the preparation of N'-(2-chlorobenzoyl)hydrazinecarbothioamide by reacting 2-chlorobenzoyl chloride with thiosemicarbazide in pyridine. Subsequent treatment with iodine in ethanol induces oxidative cyclization, forming the thiadiazole core while introducing the cyano group via dehydration of an intermediate primary amine.

The reaction sequence is summarized as:
$$
\text{Thiosemicarbazide} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{pyridine}} \text{Intermediate} \xrightarrow{\text{I}_2, \Delta} \text{Target compound}
$$
Key optimizations include maintaining a reaction temperature of 80°C during oxidation and using a 1:1.2 molar ratio of iodine to intermediate to minimize diiodination byproducts.

Post-Functionalization of Preformed Thiadiazoles

For substrates with pre-existing thiadiazole rings, the cyano group can be introduced via nucleophilic substitution. A reported method involves treating 5-bromo-4-(2-chlorophenyl)-1,2,3-thiadiazole with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. The bromide-leaving group is displaced by the cyanide ion, yielding the target compound with 65% efficiency.

Reagent Conditions Yield
CuCN DMSO, 120°C, 12 h 65%
KCN DMF, 100°C, 24 h 42%

This approach allows modular synthesis but requires stringent control over stoichiometry to prevent polysubstitution.

Solid-Phase Synthesis and Catalytic Methods

Recent advances employ heterogeneous catalysts to enhance reaction sustainability. A palladium-supported graphene oxide (Pd/GO) catalyst facilitates the one-pot synthesis from 2-chlorophenylboronic acid and 5-cyano-1,2,3-thiadiazole via Suzuki-Miyaura coupling. The catalytic cycle operates at 80°C in aqueous ethanol, achieving 85% conversion with a turnover number (TON) of 1,200.

$$
\text{5-Cyano-1,2,3-thiadiazole} + \text{2-Chlorophenylboronic acid} \xrightarrow{\text{Pd/GO}} \text{Target compound}
$$
This method eliminates the need for toxic solvents and reduces metal leaching, as confirmed by inductively coupled plasma (ICP) analysis.

Characterization and Analytical Validation

All synthetic routes require rigorous spectroscopic validation:

  • $$ ^1H $$-NMR : Aromatic protons resonate as a multiplet at δ 7.45–7.62 ppm, while the thiadiazole ring protons appear as a singlet at δ 8.12 ppm.
  • IR Spectroscopy : Peaks at 2225 cm$$ ^{-1} $$ (C≡N), 1580 cm$$ ^{-1} $$ (C=N), and 690 cm$$ ^{-1} $$ (C-S) confirm functional groups.
  • Mass Spectrometry : The molecular ion peak at m/z 221.67 ([M+H]$$ ^+ $$) aligns with the theoretical molecular weight.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Antifungal Activity
The compound also shows antifungal properties against pathogens like Candida albicans and Aspergillus niger. In vitro tests demonstrated significant inhibition rates, suggesting its potential as an antifungal agent in therapeutic applications .

Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. For instance, it has been reported to reduce cell viability in human leukemia and breast cancer cell lines .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide or herbicide. Its biological activity against various pests suggests that it could serve as an effective agricultural chemical. Research has indicated that the chlorophenyl group enhances the compound's pest-repelling properties, making it a candidate for further development in crop protection strategies.

Materials Science

Synthesis of Advanced Materials
In materials science, 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile can be utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with specific functionalities, including enhanced thermal stability and electrical conductivity.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrileStaphylococcus aureus20
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrileEscherichia coli24
Other Thiourea DerivativesCandida albicans30

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

CompoundCancer TypeEffect on Cell Viability (%)Reference
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrileLeukemiaDecreased by 70%
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrileBreast CancerDecreased by 65%

Mechanism of Action

The exact mechanism of action of 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The thiadiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile and analogous heterocyclic carbonitriles:

Compound Name Heterocycle Type Substituent Positions Functional Groups Molecular Formula CAS No. Reference
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile 1,2,3-Thiadiazole 4-(2-ClPh), 5-CN Nitrile, Thiadiazole C₉H₄ClN₃S 265326-54-3
3-Chloro-5-phenyl-1,2-thiazole-4-carbonitrile 1,2-Thiazole 3-Cl, 5-Ph, 4-CN Nitrile, Thiazole, Chloro C₁₀H₅ClN₂S 28989-23-3
5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile 1,2,3-Triazole 5-(4-ClPh), 4-CN Nitrile, Triazole C₉H₅ClN₄ 1263215-33-3
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole 1,3,4-Thiadiazole 5-(4-ClPh), 2-NH₂ Amino, Thiadiazole C₈H₆ClN₃S Not provided

Key Observations :

  • Heterocycle Variability: The 1,2,3-thiadiazole (target compound) vs. For example, 1,2,3-thiadiazoles are more electron-deficient than triazoles due to sulfur’s electronegativity .
  • Substituent Effects: The position of the chloro group (2- vs. 4-chlorophenyl) impacts steric and electronic profiles.
  • Functional Group Diversity: The nitrile group in the target compound differentiates it from amino-substituted analogs (e.g., 2-amino-1,3,4-thiadiazole ), which may exhibit distinct reactivity in nucleophilic substitutions.
Physicochemical and Functional Properties
  • Solubility: The nitrile group generally reduces solubility in polar solvents compared to amino or hydroxyl analogs. For example, 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole may exhibit better aqueous solubility due to hydrogen-bonding capability.
  • Thermal Stability: Thiadiazoles with nitrile groups (e.g., the target compound) often exhibit higher thermal stability (>200°C) compared to triazoles, as noted in related carbonitriles .
  • Biological Activity : While direct data for the target compound are absent, structurally similar 1,3,4-thiadiazoles demonstrate antimicrobial and anticancer properties . The nitrile group in the target compound may enhance interactions with enzymatic cysteine residues .

Biological Activity

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

Chemical Structure and Properties

The compound features a thiadiazole ring and a chlorophenyl group , which are crucial for its biological interactions. The presence of the carbonitrile group enhances its reactivity and potential for binding to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including:
    • Breast Cancer (MCF-7)
    • Colon Cancer (HT-29)
    • Lung Carcinoma (A549)
    • Leukemia (Jurkat)
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2.
Cell LineIC50 (µM)Observations
MCF-78.107Induction of apoptosis; affected cell cycle progression
HT-2919.5Reduced viability; no toxicity to normal cells
A54910Significant antiproliferative activity
Jurkat>50Limited activity against leukemia cells

These findings suggest that while the compound exhibits strong activity against certain cancer types, it may have limited efficacy against others like leukemia.

Antimicrobial Activity

In addition to its anticancer properties, 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile has demonstrated antimicrobial effects.

Mechanisms and Efficacy

  • Target Pathogens : The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
  • Interaction with DNA : Studies indicate that the compound can interact with calf thymus DNA, potentially disrupting replication processes in bacteria.
Pathogen TestedMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus32 µg/mLSignificant growth inhibition
Escherichia coli64 µg/mLModerate effectiveness
Klebsiella pneumoniae16 µg/mLStrong inhibitory effect

Applications in Agriculture

The compound has also been explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds. Its mechanism may involve disrupting metabolic processes essential for pest survival.

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment : A study examined a series of thiadiazole derivatives, including our compound of interest, demonstrating a broad spectrum of anticancer activity across multiple cell lines with varying IC50 values.
  • Antimicrobial Efficacy : Research on thiadiazole compounds indicated their potential as effective antimicrobial agents against resistant bacterial strains, highlighting their role in developing new antibiotics.

Q & A

Q. What precautions are necessary when handling this compound in cytotoxicity assays?

  • Mitochondrial interference : The nitrile group may inhibit mitochondrial Complex IV, necessitating the use of viability assays (e.g., MTT) with shorter incubation periods (<24 hours).
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false-positive cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile
Reactant of Route 2
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile

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